molecular formula C28H30Cl2N2 B3156462 Amn082 dihydrochloride CAS No. 83027-13-8

Amn082 dihydrochloride

Cat. No.: B3156462
CAS No.: 83027-13-8
M. Wt: 465.5 g/mol
InChI Key: YRQCDCNQANSUPB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Amn082 dihydrochloride can be synthesized through a multi-step organic synthesis process. The initial step involves the reaction of benzhydrol with ethylenediamine under controlled conditions to form the intermediate compound. Subsequent steps include purification and conversion to the dihydrochloride salt form.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring high purity, and maintaining cost-effectiveness. Large-scale reactors and advanced purification techniques are employed to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Amn082 dihydrochloride primarily undergoes reactions related to its role as an mGlu7 agonist. These reactions include binding to the receptor, inducing conformational changes, and modulating downstream signaling pathways.

Common Reagents and Conditions: The reactions involving this compound typically require physiological conditions, such as a neutral pH and body temperature. Reagents used in these reactions include various buffers and solvents to maintain the stability of the compound.

Major Products Formed: The primary product of this compound's interaction with mGlu7 receptors is the modulation of intracellular signaling pathways, leading to changes in neuronal activity and neurotransmitter release.

Scientific Research Applications

Chemistry: In chemistry, Amn082 dihydrochloride is used as a tool to study the structure-activity relationships of mGlu7 receptors and to develop new compounds with improved efficacy and selectivity.

Biology: In biological research, this compound is employed to investigate the role of mGlu7 receptors in various physiological processes, such as sleep patterns, learning and memory, and locomotion.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications in treating neurological and psychiatric disorders. Its ability to modulate mGlu7 receptors makes it a promising candidate for drug development.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting mGlu7 receptors. Its selective agonist properties make it valuable for screening and optimizing potential therapeutic agents.

Comparison with Similar Compounds

  • AMN082: The parent compound, used as a reference in research studies.

  • L-838,417: Another mGlu7 agonist with similar properties but different chemical structure.

  • ADX-47273: A selective mGlu7 receptor antagonist used for comparative studies.

Uniqueness: Amn082 dihydrochloride is unique in its high selectivity and potency for mGlu7 receptors, making it a valuable tool for studying the receptor's role in various biological processes and potential therapeutic applications.

Properties

IUPAC Name

N,N'-dibenzhydrylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h1-20,27-30H,21-22H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQCDCNQANSUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017562
Record name N,N'-Dibenzhydrylethane-1,2-diamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97075-46-2
Record name N,N'-Dibenzhydrylethane-1,2-diamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMN082
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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